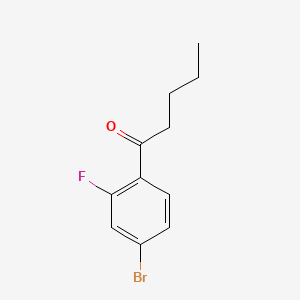

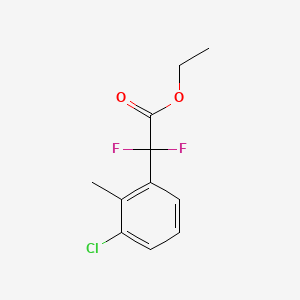

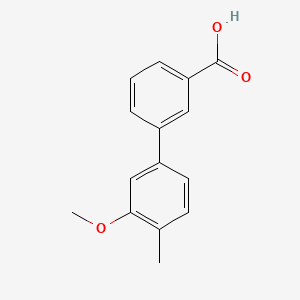

Ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a 3-chloro-2-methylphenyl group and a 2,2-difluoroacetate group. The presence of the chloro, methyl, and difluoro groups may influence the compound’s reactivity and properties.

Molecular Structure Analysis

The compound likely has a planar structure around the carbonyl group due to the sp2 hybridization of the carbonyl carbon . The presence of electronegative atoms (fluorine and chlorine) could result in polar bonds, which may influence the compound’s physical and chemical properties.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative atoms and the ability to form hydrogen bonds could impact properties such as boiling point, solubility, and stability .Applications De Recherche Scientifique

Electrosynthesis of Difluoromethylene Building Blocks

Ethyl-2,2-difluoro-2-trimethylsilylacetate, prepared through electrolysis of ethyl-2-chloro-2,2-difluoroacetate, showcases the utility of difluorinated compounds as building blocks in organic synthesis. This process facilitates the transfer of the ethyl-2,2-difluoroacetate moiety to various electrophiles, highlighting the compound's versatility in creating difluoromethylated organic molecules (Clavel et al., 2000).

Visible-Light-Driven Difluoroacetylation

In a study demonstrating the direct 2,2-difluoroacetylation of alkenes, ethyl 2-bromo-2,2-difluoroacetate reacts under blue LED irradiation in the presence of fluorescein. This process results in the formation of various 2,2-difluoroalkanoates, illustrating the compound's potential in photochemical transformations and the synthesis of difluorinated compounds (Furukawa et al., 2020).

Radical Reactions with Vinyl Ethers

Research on radical reactions of alkyl 2-bromo-2,2-difluoroacetates with vinyl ethers underscores the strategic use of difluoromethyl groups in synthesizing perfluoroalkylated compounds. Such methodologies extend to the synthesis of compounds like 3,3-difluoro-GABA, indicating the role of difluorinated precursors in medicinal chemistry and drug development (Kondratov et al., 2015).

Synthesis of Trisubstituted Ethylenes for Copolymerization

Studies on the synthesis of novel trisubstituted ethylenes, including halogen ring-disubstituted phenylcyanoacrylates, demonstrate the utility of difluoro compounds in material science. These compounds serve as monomers for copolymerization with styrene, leading to materials with unique properties, which could be of interest in developing new polymeric materials (Abdelhamid et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 2-(3-chloro-2-methylphenyl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF2O2/c1-3-16-10(15)11(13,14)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFPSZZQLDSXEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=CC=C1)Cl)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681957 |

Source

|

| Record name | Ethyl (3-chloro-2-methylphenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-45-0 |

Source

|

| Record name | Ethyl 3-chloro-α,α-difluoro-2-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-chloro-2-methylphenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid](/img/structure/B582447.png)

![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)

![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)